4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as Delgocitinib, is a small-molecule immunomodulator and Janus kinase (JAK) inhibitor. Its chemical structure comprises a pyrrolo[2,3-<i>d</i>]pyrimidine core linked to a spirocyclic 1,6-diazaspiro[3.4]octane moiety, which confers conformational rigidity and enhances binding selectivity to JAK enzymes . Delgocitinib is clinically significant for treating ocular diseases such as age-related macular degeneration and diabetic retinopathy by suppressing VEGF-induced retinal vascular permeability . The compound’s synthesis involves coupling 4-chloro-7H-pyrrolo[2,3-<i>d</i>]pyrimidine with a chiral spirocyclic amine intermediate, followed by deprotection and cyanoacetylation to yield the final product .
Properties
IUPAC Name |
4-[(3S,4R)-3-methyl-1,7-diazaspiro[3.4]octan-7-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-9-6-17-13(9)3-5-18(7-13)12-10-2-4-14-11(10)15-8-16-12/h2,4,8-9,17H,3,5-7H2,1H3,(H,14,15,16)/t9-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZQNFQINJKCQC-ZANVPECISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC12CCN(C2)C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@]12CCN(C2)C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine , identified by CAS number 2064338-19-6 , is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is characterized by a pyrrolo-pyrimidine core linked to a diazaspiro moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄ |
| Molecular Weight | 260.33 g/mol |
| CAS Number | 2064338-19-6 |
| Chemical Class | Heterocyclic compound |
The compound acts primarily as an inhibitor of Janus Kinase (JAK) pathways, which are crucial in the signaling processes of various cytokines involved in immune responses. By inhibiting JAKs, the compound can modulate inflammatory responses and has potential applications in treating autoimmune diseases.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant biological activity in various models:
- Immunosuppressive Effects : It has been shown to reduce the production of pro-inflammatory cytokines such as IL-17, making it a candidate for treating conditions like rheumatoid arthritis and psoriasis .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties through its action on specific signaling pathways involved in cancer cell proliferation and survival .
- Neuroprotective Effects : There are indications that this compound may also have neuroprotective effects, potentially useful in conditions such as Alzheimer's disease, although more research is needed to confirm these findings .
Case Studies
Several studies have documented the effects of this compound:
- Study on Rheumatoid Arthritis : A clinical trial demonstrated that patients receiving treatment with this compound showed significant improvements in disease activity scores compared to controls. The study highlighted its role in reducing joint inflammation and pain .
- Cancer Research : In vitro studies indicated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest potential for development as an anticancer agent .
Scientific Research Applications
The compound has been investigated for its potential in several areas:
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation and apoptosis pathways.
Antiviral Activity
Pyrrolo[2,3-d]pyrimidines have shown promise as antiviral agents. Preliminary studies suggest that this compound may interfere with viral replication mechanisms, making it a candidate for further investigation in the treatment of viral infections.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this pyrrolo derivative is being explored for its potential effects on neurotransmitter systems. Initial findings suggest it may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders and neurodegenerative diseases.
Data Table: Summary of Research Findings
| Application Area | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antiviral | Interference with viral replication | |
| Neuropharmacological | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo[2,3-d]pyrimidine and evaluated their effects on human breast cancer cells (MCF-7). The results indicated that one derivative exhibited a significant reduction in cell viability at low micromolar concentrations, suggesting a strong potential for development as an anticancer agent.
Case Study 2: Antiviral Screening
A screening program conducted by a pharmaceutical company tested various compounds against the influenza virus. Among the tested compounds, 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine demonstrated promising antiviral activity with an IC50 value comparable to existing antiviral drugs.
Case Study 3: Neuropharmacological Evaluation
A recent study aimed at evaluating the neuropharmacological properties of this compound involved behavioral assays in rodent models. The results indicated that administration led to increased locomotion and exploratory behavior, suggesting potential stimulant effects that warrant further investigation for therapeutic applications in mood disorders.
Comparison with Similar Compounds
Key Structural Features of Delgocitinib vs. Analogues
Key Observations :
- Delgocitinib’s 1,6-diazaspiro[3.4]octane system provides a larger, more rigid scaffold compared to the 5-azaspiro[2.5]octane in , likely enhancing JAK binding through improved steric complementarity .
- The cyanoacetyl group in Delgocitinib introduces hydrogen-bonding interactions critical for kinase inhibition, a feature absent in simpler analogues like N4-aryl derivatives () .
Key Observations :
- Delgocitinib’s synthesis requires multi-step functionalization of the spirocyclic amine, increasing complexity compared to direct nucleophilic substitutions in N4-aryl derivatives .
- The use of chiral spirocyclic intermediates (e.g., (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane) necessitates precise stereochemical control, a hurdle absent in non-spiro analogues .
Pharmacological Profiles of Selected Compounds
Key Observations :
- Delgocitinib’s nanomolar potency against JAK isoforms aligns with its spirocyclic structure, which likely stabilizes the active conformation of the kinase domain .
- Compared to 4-(phenylamino)-pyrrolopyrimidines (), Delgocitinib exhibits broader immunomodulatory effects due to JAK inhibition, whereas the former is EGF-R-specific .
Key Observations :
- Delgocitinib’s ocular specificity minimizes systemic side effects common to pan-JAK inhibitors like Ruxolitinib, which affects hematologic parameters .
Q & A
Q. What are the established synthetic routes for synthesizing 7H-pyrrolo[2,3-d]pyrimidine derivatives, and how can they be adapted for the target compound?
- Methodological Answer : The core scaffold can be synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines. For example:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) and the amine (3 equiv) in isopropanol, add 3 drops of conc. HCl, and reflux for 12–48 hours .
-
Variations in solvent (e.g., methanol, DMF) and reaction time (3–48 hours) influence yield (16–94%). For stereochemical control, chiral amines like (R)-(4-methoxyphenyl)ethanamine can be used to introduce specific configurations .
-
Key Variables : Amine nucleophilicity, solvent polarity, acid catalyst concentration, and temperature.
- Data Table :
| Reagent (Amine) | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | iPrOH | HCl | 12 | 37 | |
| (R)-Aryl ethylamine | DMF | – | 24 | 64 |
Q. Which analytical techniques are critical for characterizing the target compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and stereochemistry. For example, the NH proton in pyrrolo[2,3-d]pyrimidine appears as a broad singlet at δ 11.7–11.9 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated vs. observed mass deviation < 0.3 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3100 cm⁻¹) .
- Melting Point : Assess purity (sharp melting points indicate high crystallinity; e.g., 249–251°C for stereoisomers) .
Q. How does stereochemistry at the 3S,4R positions influence synthetic pathways and biological activity?
- Methodological Answer : Stereochemistry impacts reactivity (e.g., steric hindrance during nucleophilic substitution) and target binding (e.g., kinase selectivity). For example:
- (R)-configured amines in spirocyclic systems yield higher enantiomeric excess (e.g., 64% yield with >99% purity via chiral HPLC) .
- Use chiral auxiliaries or enantioselective catalysis to control stereocenters during diazaspiro[3.4]octane formation.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in spirocyclic diamine coupling?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (solvent, temperature, stoichiometry). For example, ICReDD’s computational reaction path search identifies optimal conditions (e.g., DMF at 80°C vs. iPrOH at 60°C) .
- Catalyst Screening : Evaluate Brønsted/Lewis acids (e.g., p-TsOH vs. HCl) to enhance nucleophilic substitution kinetics .
Q. What strategies address low yields in multi-step syntheses involving acid-mediated cyclization?
- Methodological Answer :
- Intermediate Stabilization : Protect reactive groups (e.g., cyano or hydroxyl) during cyclization .
- Quenching Protocols : Adjust pH during workup (e.g., NH4OH addition to precipitate products) to minimize side reactions .
Q. How can computational methods predict reaction pathways for novel pyrrolo-pyrimidine derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation barriers for cyclization steps .
- Machine Learning : Train models on existing reaction datasets (e.g., aryl amine substitutions) to predict regioselectivity .
Q. How should researchers resolve contradictions in biological activity data across analogs?
- Methodological Answer :
- Meta-Analysis : Compare kinase inhibition profiles (IC50) using standardized assays (e.g., ADP-Glo™ Kinase Assay).
- Structural-Activity Relationships (SAR) : Map substituent effects (e.g., ethyl vs. methyl groups at C5) to binding affinity trends .
Q. What methodologies mitigate solubility challenges in in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability .
- Prodrug Design : Introduce phosphate or acetate prodrug moieties to enhance aqueous solubility .
Q. How can scale-up synthesis maintain stereochemical integrity?
- Methodological Answer :
Q. What emerging applications justify further exploration of this compound class?
- Methodological Answer :
- Kinase Inhibition : Target CDK2/4/6 or JAK-STAT pathways for oncology .
- Antiviral Research : Screen against viral polymerases (e.g., SARS-CoV-2 RdRp) using pseudovirus assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
